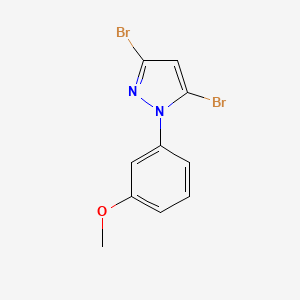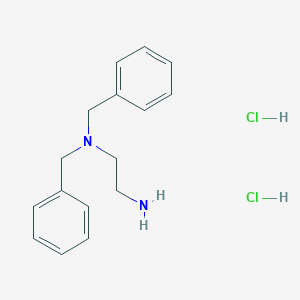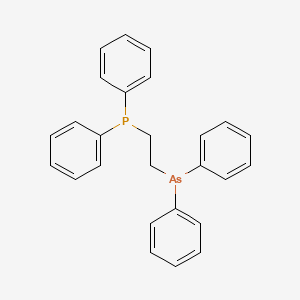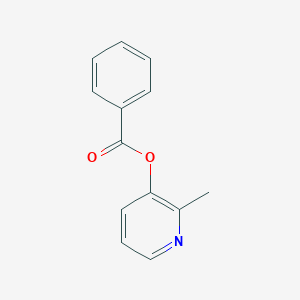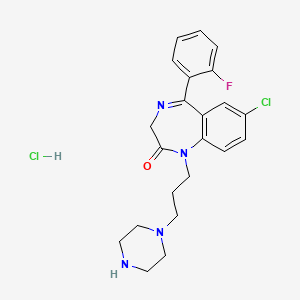
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-(o-fluorophenyl)-1-(3-(1-piperazinyl)propyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-(o-fluorophenyl)-1-(3-(1-piperazinyl)propyl)-, hydrochloride is a synthetic compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is characterized by its unique chemical structure, which includes a benzodiazepine core with various substituents that enhance its pharmacological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzodiazepin-2-one derivatives typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid or ester. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the formation of the benzodiazepine ring.
Industrial Production Methods
Industrial production of benzodiazepines generally follows similar synthetic routes but on a larger scale. The process may involve additional purification steps, such as recrystallization or chromatography, to ensure the final product’s purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Benzodiazepines can undergo oxidation reactions, often resulting in the formation of N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds within the structure.
Substitution: Halogenation, alkylation, and acylation are common substitution reactions that modify the benzodiazepine core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the benzodiazepine core.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a precursor for synthesizing other benzodiazepine derivatives. Its unique structure allows for various modifications, making it a valuable tool in medicinal chemistry.
Biology
Biologically, benzodiazepines are known for their interaction with the central nervous system. This compound may be studied for its effects on neurotransmitter receptors, such as GABA receptors, which play a crucial role in regulating anxiety and sleep.
Medicine
Medically, benzodiazepines are widely used for their anxiolytic, sedative, and muscle relaxant properties. This compound may be investigated for its potential therapeutic applications in treating anxiety disorders, insomnia, and epilepsy.
Industry
In the pharmaceutical industry, this compound can be used in the development of new drugs. Its unique chemical properties may offer advantages over existing benzodiazepines, such as improved efficacy or reduced side effects.
Mecanismo De Acción
The mechanism of action of benzodiazepines involves their binding to the GABA-A receptor, a type of neurotransmitter receptor in the brain. This binding enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA), leading to increased inhibitory effects on neuronal activity. The result is a calming effect on the central nervous system, which helps alleviate anxiety and induce sleep.
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: Known for its anxiolytic and muscle relaxant properties.
Alprazolam: Commonly used for treating anxiety and panic disorders.
Lorazepam: Used for its sedative and anxiolytic effects.
Uniqueness
The uniqueness of 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-(o-fluorophenyl)-1-(3-(1-piperazinyl)propyl)-, hydrochloride lies in its specific substituents, which may enhance its binding affinity to GABA receptors or alter its pharmacokinetic properties. These modifications can result in differences in potency, duration of action, and side effect profile compared to other benzodiazepines.
Propiedades
Número CAS |
1057-13-2 |
|---|---|
Fórmula molecular |
C22H25Cl2FN4O |
Peso molecular |
451.4 g/mol |
Nombre IUPAC |
7-chloro-5-(2-fluorophenyl)-1-(3-piperazin-1-ylpropyl)-3H-1,4-benzodiazepin-2-one;hydrochloride |
InChI |
InChI=1S/C22H24ClFN4O.ClH/c23-16-6-7-20-18(14-16)22(17-4-1-2-5-19(17)24)26-15-21(29)28(20)11-3-10-27-12-8-25-9-13-27;/h1-2,4-7,14,25H,3,8-13,15H2;1H |
Clave InChI |
BLCXTJIOJVGBHB-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)CCCN2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(5Z)-5-[(2E)-2-[4-tert-butyl-7-(diethylamino)chromen-2-ylidene]ethylidene]-2,4,6-trioxo-3-(3-sulfopropyl)-1,3-diazinan-1-yl]hexanoic acid](/img/structure/B13746433.png)


![7-phenyl-7H-benzo[c]fluorene](/img/structure/B13746462.png)
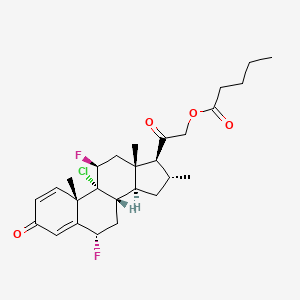

![Acetic acid, [3-(5-chloro-2-methoxyphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B13746476.png)


